molecular formula C14H28N2O3 B13990447 tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate

tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate

Cat. No.: B13990447
M. Wt: 272.38 g/mol
InChI Key: DQNCOEAPMNVORR-UHFFFAOYSA-N
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Description

tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate: is a chemical compound with the molecular formula C14H28N2O3. It is a derivative of piperidine and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a tert-butyl group, a methoxyethyl group, and a piperidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: The compound can also be reduced, especially at the carbonyl group, to form corresponding alcohols.

    Substitution: Substitution reactions can occur at the methoxyethyl group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme interactions and protein binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
  • tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Comparison: While these compounds share structural similarities, tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate is unique due to the presence of the methoxyethyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-ylmethyl)carbamate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(9-10-18-4)11-12-5-7-15-8-6-12/h12,15H,5-11H2,1-4H3

InChI Key

DQNCOEAPMNVORR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1CCNCC1

Origin of Product

United States

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